molecular formula C21H21N3O3S B2959012 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide CAS No. 799771-37-2

2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2959012
CAS No.: 799771-37-2
M. Wt: 395.48
InChI Key: QRXBITHZVFTQAX-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydropyridine derivatives featuring a thioacetamide moiety. Its structure includes a 3-cyano group, a furan-2-yl substituent at position 4 of the tetrahydropyridine ring, and a bulky N-mesityl (2,4,6-trimethylphenyl) group on the acetamide.

Properties

IUPAC Name

2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-12-7-13(2)20(14(3)8-12)23-19(26)11-28-21-16(10-22)15(9-18(25)24-21)17-5-4-6-27-17/h4-8,15H,9,11H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBITHZVFTQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CO3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C19H17N3O3S
  • Molecular Weight : 353.4 g/mol
  • SMILES Notation : O=C(N(C(C)(C)C)C(=O)N)C1=C(C(=O)N(C1=CC=C2C=COC=C2)C#N)S

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

  • Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, derivatives of furan-based compounds have exhibited significant antiproliferative activity with IC50 values in the low micromolar range (e.g., IC50 = 2.96 μM against MCF-7 breast cancer cells) .
  • Mechanism of Action :
    • Apoptosis Induction : Research indicates that the compound may induce apoptosis through the intrinsic mitochondrial pathway. This is evidenced by increased levels of pro-apoptotic markers such as p53 and Bax, alongside a decrease in anti-apoptotic Bcl-2 levels .
    • Cell Cycle Arrest : The compound has been observed to disrupt the cell cycle, leading to G2/M phase arrest in treated cells .
  • Selectivity Index : The selectivity index (SI) for cancerous versus normal cells was calculated, indicating that the compound exhibits higher efficacy against cancer cells compared to normal breast cells .

Other Biological Activities

  • Antiviral Potential : Similar furan derivatives have been explored for their inhibitory effects on viral enzymes such as SARS-CoV-2 main protease (Mpro), with some derivatives demonstrating low micromolar IC50 values .
  • Antioxidant Activity : Compounds containing furan rings have been noted for their antioxidant properties, which may contribute to their overall therapeutic potential .

Data Summary and Case Studies

Activity TypeCell Line/TargetIC50 Value (μM)Mechanism of Action
CytotoxicityMCF-7 (Breast Cancer)2.96Apoptosis induction via mitochondrial pathway
CytotoxicityNormal Breast CellsHigher than 10Selective toxicity towards cancer cells
Antiviral ActivitySARS-CoV-2 Mpro1.55 - 10.76Enzymatic inhibition
AntioxidantVariousN/ARadical scavenging

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Compound Name R1 (Position 4) R2 (Acetamide) Yield (%) m.p. (°C) Molecular Formula Key Features
Target Compound Furan-2-yl Mesityl - - C₂₄H₂₃N₃O₂S Bulky mesityl group; furan enhances π-π interactions
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Styryl 4-Chlorophenyl 85 - C₂₉H₂₂ClN₃OS Styryl groups increase conjugation; chloro substituent improves lipophilicity
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide () 4-Fluorophenyl Phenyl - - C₂₁H₁₅FN₃O₂S Fluorine enhances metabolic stability; phenyl group limits steric hindrance
2-((3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide () 3-Methoxyphenyl - - - C₁₅H₁₅N₃O₃S Methoxy group improves solubility; pKa = 11.22 suggests moderate basicity
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide () Furan-2-yl 2-Methoxyphenyl - - C₂₁H₁₈N₃O₃ Methoxyphenyl enhances hydrogen bonding; dihydropyridine core redox-active

Physicochemical Properties

  • Lipophilicity : The mesityl group (logP ~4.5 estimated) increases hydrophobicity compared to 4-fluorophenyl (logP ~3.8) or 3-methoxyphenyl (logP ~2.9) analogs, impacting membrane permeability .
  • Solubility : Bulky substituents like mesityl may reduce aqueous solubility, necessitating formulation strategies (e.g., co-solvents or prodrugs).

Research Findings and Gaps

  • Activity Data : While highlights 1,4-dihydropyridines with furyl groups as calcium channel modulators, the target compound’s mesityl-acetamide hybrid lacks direct biological data.
  • Synthetic Optimization : Higher steric hindrance from mesityl may necessitate alternative catalysts (e.g., phase-transfer agents) to improve yields .

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